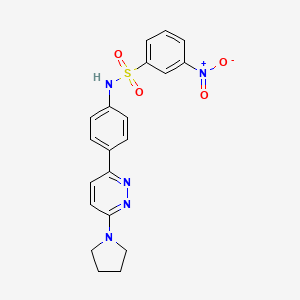

3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c26-25(27)17-4-3-5-18(14-17)30(28,29)23-16-8-6-15(7-9-16)19-10-11-20(22-21-19)24-12-1-2-13-24/h3-11,14,23H,1-2,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBXFNJPKBCDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyridazine Ring: This can be achieved through the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine.

Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated precursor.

Attachment of the Nitro Group: Nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.

Sulfonamide Formation: The final step involves the reaction of the nitro-substituted aromatic compound with a sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.

Scientific Research Applications

3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its potential biological activity.

Biological Studies: The compound can be used to study the interaction of pyridazine derivatives with biological targets.

Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

While direct studies on 3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide are absent in the evidence, comparisons can be drawn to analogous sulfonamide compounds with shared structural motifs.

Core Heterocycle and Substituent Effects

Compound 17d : N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

- Core : Pyridine (vs. pyridazine in the target compound). Pyridazines exhibit higher polarity due to two adjacent nitrogen atoms.

- Substituents : A trifluoromethyl group (strong electron-withdrawing) and benzyloxy/methyl groups (electron-donating).

- Synthesis : Prepared via sulfonylation of a pyridinamine derivative in pyridine .

- Substituents: Fluorinated aromatic systems and an isopropyl carboxamide group. Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) were reported .

Key Structural and Functional Differences

Research Implications and Limitations

- Pharmacological Potential: The pyrrolidine-pyridazine scaffold in the target compound may enhance solubility and binding to polar enzyme pockets, whereas fluorinated analogs (e.g., Example 53) prioritize lipophilicity and membrane permeability .

- Data Gaps: No direct experimental data (e.g., IC₅₀ values, crystallographic structures) for the target compound are available in the provided evidence. Structural modeling tools like ORTEP-3 could aid in predicting its conformational preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.